

# A Comparative Analysis of Long-Term Health Outcomes: Cyclohexylsulfamate vs. Sucralose

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## Compound of Interest

Compound Name: Cyclohexylsulfamate

Cat. No.: B1227001

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This guide provides a comprehensive comparison of the long-term health outcomes associated with the consumption of two widely used artificial sweeteners: sodium **cyclohexylsulfamate** (cyclamate) and sucralose. The following sections present a detailed analysis of their respective safety profiles, metabolic effects, and impacts on the gut microbiome, supported by experimental data and methodologies.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the safety and metabolic effects of cyclamate and sucralose.

Table 1: General Information and Regulatory Status

| Parameter                                | Sodium<br>Cyclohexylsulfamate<br>(Cyclamate) | Sucralose                       |
|--|--|---------------------------------|
| Sweetness                                | 30-50 times sweeter than sucrose             | ~600 times sweeter than sucrose |
| Acceptable Daily Intake (ADI) - JECFA    | 11 mg/kg body weight                         | 15 mg/kg body weight[1]         |
| Acceptable Daily Intake (ADI) - SCF/EFSA | 7 mg/kg body weight                          | 15 mg/kg body weight[2]         |
| Acceptable Daily Intake (ADI) - FDA      | Banned in the USA                            | 5 mg/kg body weight[1]          |
| Regulatory Status in the EU              | Approved (E952)                              | Approved (E955)                 |

Table 2: Summary of Carcinogenicity Studies

| Study Type          | Species | Key Findings for Cyclamate   | Key Findings for Sucralose  |
|---------------------|---------|--|---|
| Long-term Bioassay  | Rats    | A study with a 10:1 mixture of cyclamate and saccharin showed an increased incidence of bladder tumors at high doses. However, subsequent studies on cyclamate alone have not consistently replicated this finding.[3] | No evidence of carcinogenic activity in 2-year rodent bioassays.[4] A lifetime bioassay in Swiss mice showed a dose-related increase in malignant tumors in males.[5][6][7] |
| IARC Classification | -       | Group 3: Not classifiable as to its carcinogenicity to humans.   | Not classified.   |

Table 3: Metabolic Effects

| Parameter                           | Cyclamate  | Sucralose   |
|-------------------------------------|--|---|
| Effect on Blood Glucose and Insulin | Does not raise blood sugar or insulin levels.[8]                       | Some studies show no effect, while others suggest it may impair glucose metabolism and insulin sensitivity, particularly in obese individuals.[9][10] |
| Metabolism                          | Partially metabolized by gut bacteria to cyclohexylamine. [11][12][13] | Mostly excreted unchanged, with a small percentage absorbed and metabolized.[4]   |

Table 4: Effects on Gut Microbiome

| Aspect                         | Cyclamate   | Sucralose  |
|--------------------------------|---|--|
| Alteration of Gut Microbiota   | Can be metabolized by gut flora, leading to the production of cyclohexylamine.[12][13]<br>The presence of cyclamate can decrease the fermentation of glucose by the microbiota in rats. | Long-term consumption may alter the gut microbiome composition, potentially increasing pro-inflammatory bacteria and disrupting the balance of beneficial bacteria. [7][14][15] Short-term studies in humans have shown mixed results.[16] |
| Associated Health Implications | The metabolite cyclohexylamine has been linked to testicular atrophy in animal studies.[11][17]   | Alterations in the gut microbiome may be linked to an increased risk of chronic inflammation.[7][14][15]   |

## Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

## Sucralose: Gut Microbiome and Inflammation Study in Mice

- Objective: To investigate the effects of long-term sucralose consumption on the gut microbiota and host inflammation.
- Animal Model: Male C57BL/6J mice.
- Experimental Groups:
  - Control Group: Received plain drinking water.
  - Sucralose Group: Received sucralose in drinking water at a concentration equivalent to the human Acceptable Daily Intake (ADI).
- Duration: 6 months.
- Methodology:
  - 16S rRNA Gene Sequencing: Fecal DNA was extracted at baseline, 3 months, and 6 months. The V4 region of the 16S rRNA gene was amplified and sequenced to determine changes in the gut microbiota composition.
  - Metabolomics: Fecal samples from the 6-month time point were analyzed using high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF MS) to profile changes in metabolites.
  - Gene Expression Analysis: The expression of pro-inflammatory genes in the liver was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
- Key Findings: Long-term sucralose consumption altered the gut microbiome, enriched for pro-inflammatory bacterial genes, disrupted fecal metabolite profiles, and led to increased expression of pro-inflammatory markers in the liver.[\[7\]](#)[\[14\]](#)[\[15\]](#)

## Cyclamate: Carcinogenicity Bioassay in Rats (Summary of Historical Study)

- Objective: To assess the carcinogenic potential of a cyclamate and saccharin mixture.
- Animal Model: Rats.
- Experimental Groups:
  - Control Group: Standard diet.
  - Treatment Group: Diet containing a 10:1 mixture of sodium cyclamate and sodium saccharin at high concentrations.
- Duration: 2 years.
- Methodology:
  - Dietary Administration: The sweetener mixture was incorporated into the feed of the treatment group.
  - Histopathological Examination: At the end of the study, tissues from all animals were examined for the presence of tumors, with a particular focus on the urinary bladder.
- Key Findings: A statistically significant increase in the incidence of bladder tumors was observed in the high-dose treatment group. However, the relevance of these findings to humans has been debated due to the high doses used and the specific physiology of the rat bladder.[\[3\]](#)

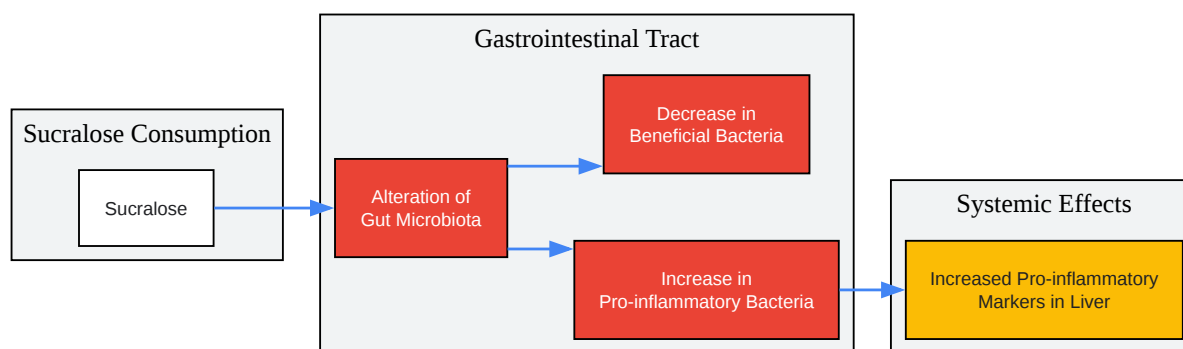
## Cyclohexylamine: Testicular Toxicity Study in Rats

- Objective: To evaluate the testicular toxicity of cyclohexylamine, a metabolite of cyclamate.
- Animal Model: Male Wistar strain rats.
- Experimental Groups:
  - Control group: Fed a standard diet.
  - CHA-treated group: Fed a diet providing 400 mg/kg body weight/day of cyclohexylamine.
- Duration: Up to 13 weeks.

- Methodology:
  - Dietary Administration: Cyclohexylamine was incorporated into the diet of the treatment group.
  - Histopathological Examination: At various time points (1, 3, 7, 9, and 13 weeks), the testes were perfusion-fixed and examined for histopathological changes.
- Key Findings: After 3 weeks of administration, focal basal vacuolation of Sertoli cell cytoplasm and loss of spermatocytes and spermatogonia were observed. The severity of the lesions increased with longer treatment durations, leading to general disruption of the germinal epithelium.

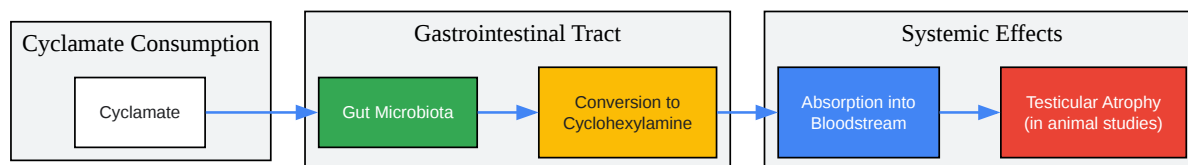
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental processes discussed in this guide.



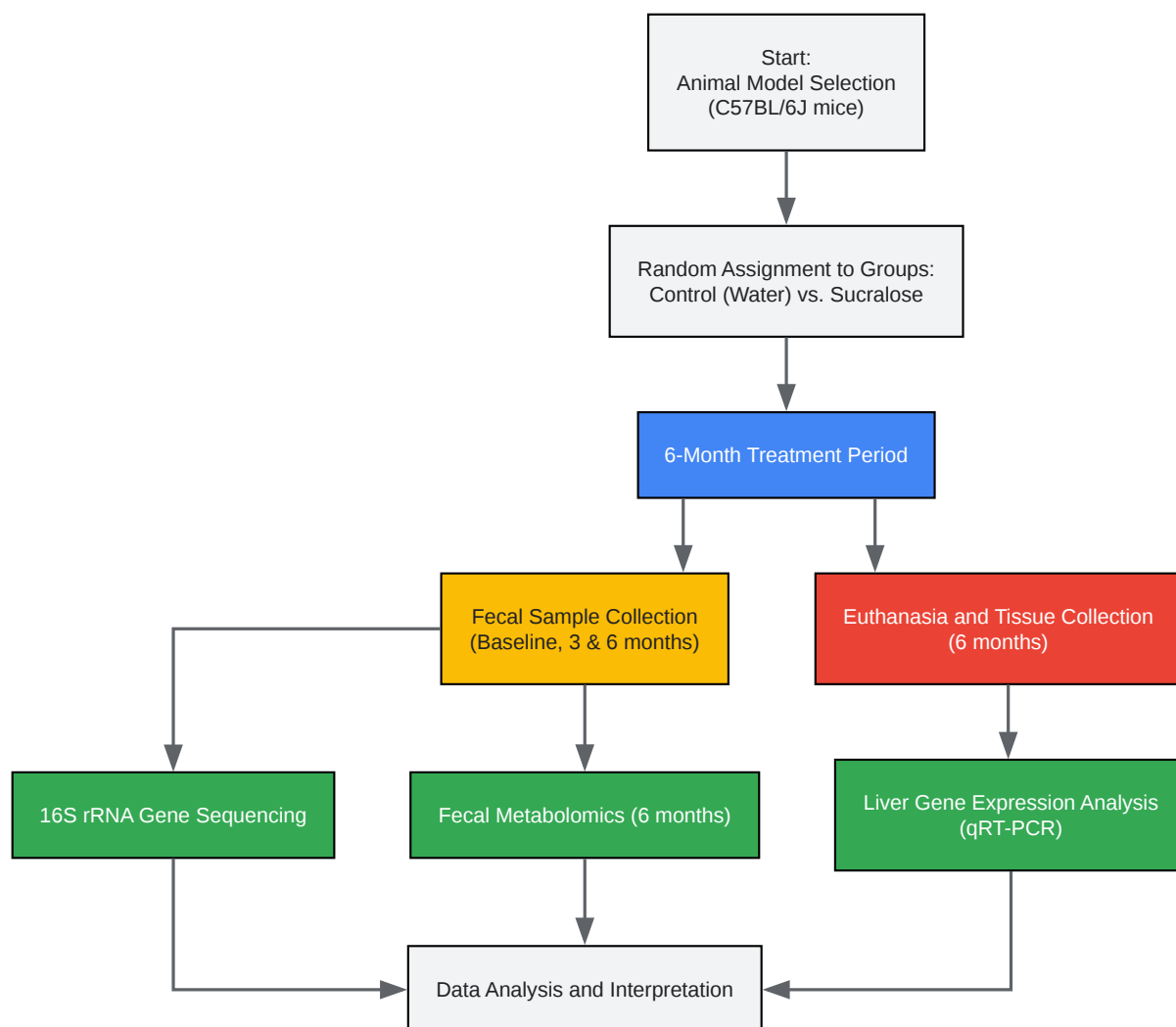
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Caption: Proposed mechanism of sucralose-induced low-grade inflammation.



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Caption: Metabolic pathway of cyclamate and its associated toxicity.



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Caption: Experimental workflow for studying sucralose's impact on the gut microbiome.

## Conclusion

The long-term health outcomes of cyclamate and sucralose consumption present a complex picture. While both are effective non-nutritive sweeteners, their interactions with biological systems differ significantly.



Cyclamate's primary concern revolves around its metabolism to cyclohexylamine by the gut microbiota, which has been linked to testicular atrophy in animal models. The historical data suggesting a link to bladder cancer in rats, although not consistently replicated, led to its ban in the United States.

Sucralose, on the other hand, is largely unabsorbed and excreted unchanged. However, emerging evidence suggests that long-term consumption may alter the gut microbiome, potentially leading to a pro-inflammatory state. Its effects on glucose metabolism and insulin sensitivity are still under investigation, with some studies indicating a potential for negative impacts, especially in individuals with obesity. Furthermore, recent in vitro studies have raised concerns about the genotoxicity of a sucralose metabolite, sucralose-6-acetate.

For researchers and drug development professionals, these findings underscore the importance of considering the long-term and indirect effects of non-nutritive sweeteners. The impact on the gut microbiome is a particularly crucial area for future research, as it may mediate a range of systemic health outcomes. Further long-term human studies are necessary to fully elucidate the health implications of both cyclamate and sucralose consumption.

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